molecular formula C15H21NO3 B13070335 Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate

Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B13070335
M. Wt: 263.33 g/mol
InChI Key: WJWVPZLPLBICGI-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate is a chemical compound with a piperidine ring structure. This compound is characterized by the presence of a benzyl group, a hydroxyethyl group, and a carboxylate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate include:

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the benzyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H21NO3/c17-10-8-13-7-4-9-16(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13,17H,4,7-12H2/t13-/m0/s1

InChI Key

WJWVPZLPLBICGI-ZDUSSCGKSA-N

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CCO

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.